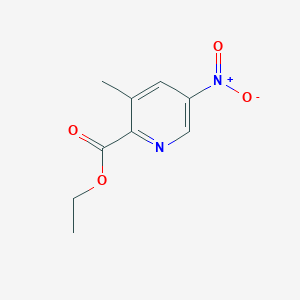
Ethyl 3-methyl-5-nitropicolinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-methyl-5-nitropicolinate is an organic compound that belongs to the class of nitropyridines It is characterized by the presence of an ethyl ester group, a methyl group, and a nitro group attached to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-methyl-5-nitropicolinate typically involves the nitration of 3-methylpyridine followed by esterification. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 5-position of the pyridine ring. The resulting 3-methyl-5-nitropyridine is then subjected to esterification with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
化学反应分析
Types of Reactions: Ethyl 3-methyl-5-nitropicolinate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
Substitution: Sodium methoxide or potassium tert-butoxide in an appropriate solvent.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed:
Reduction: Ethyl 3-methyl-5-aminopicolinate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-methyl-5-nitropyridine-2-carboxylic acid.
科学研究应用
Ethyl 3-methyl-5-nitropicolinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for constructing heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Utilized in the production of agrochemicals and dyes, where its reactivity can be harnessed to create specific functionalized products.
作用机制
The mechanism of action of Ethyl 3-methyl-5-nitropicolinate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects. The ester group can be hydrolyzed by esterases, releasing the active carboxylic acid form, which can further interact with biological targets.
相似化合物的比较
Ethyl 3-methyl-5-nitropicolinate can be compared with other nitropyridine derivatives, such as:
Methyl 5-nitropicolinate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 5-nitropicolinate: Lacks the methyl group at the 3-position.
3-Methyl-5-nitropyridine: Lacks the ester group.
Uniqueness: The presence of both the methyl and ethyl ester groups in this compound provides unique reactivity and potential for diverse chemical transformations. Its specific substitution pattern allows for targeted modifications, making it a valuable compound in synthetic and medicinal chemistry.
属性
分子式 |
C9H10N2O4 |
|---|---|
分子量 |
210.19 g/mol |
IUPAC 名称 |
ethyl 3-methyl-5-nitropyridine-2-carboxylate |
InChI |
InChI=1S/C9H10N2O4/c1-3-15-9(12)8-6(2)4-7(5-10-8)11(13)14/h4-5H,3H2,1-2H3 |
InChI 键 |
NFNYNFQPOYCXBK-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=NC=C(C=C1C)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Chloro-3-iodo-imidazo[1,2-B]pyridazin-2-amine](/img/structure/B13901907.png)
![(1R, 5S)-1-Hydroxymethyl-2-aza-bicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester](/img/structure/B13901909.png)
![2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-1,3-benzothiazole](/img/structure/B13901916.png)




![3-[Benzyl(methyl)amino]oxetane-3-carboxamide](/img/structure/B13901952.png)





